molecular formula C14H16N2O6 B1608488 Indicaxanthin CAS No. 2181-75-1

Indicaxanthin

Cat. No.: B1608488
CAS No.: 2181-75-1
M. Wt: 308.29 g/mol
InChI Key: RJIIQBYZGJSODH-UHFFFAOYSA-N
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Description

Indicaxanthin is a water-soluble betaxanthin pigment belonging to the betalain family, primarily isolated from the fruit of Opuntia ficus-indica (cactus pear). Its chemical structure features an indoline moiety conjugated with a proline-derived amine, conferring unique redox properties and amphiphilicity . With a typical content of 11–12 mg/100 g fresh weight in yellow and red Opuntia varieties, it is one of the most abundant betalains in these fruits . Notably, this compound exhibits high bioavailability: oral administration in rats and humans results in rapid absorption (peak plasma concentration within 2–3 hours), a half-life of ~2.36 hours, and significant urinary excretion (76% within 12 hours), far exceeding that of betanin (3.7%) . Its amphiphilic nature enables membrane interaction, facilitating cellular uptake and modulation of redox-sensitive pathways, such as NF-κB and NADPH oxidase (NOX) .

Properties

IUPAC Name

1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]pyrrolidin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c17-12(18)9-6-8(7-10(15-9)13(19)20)3-5-16-4-1-2-11(16)14(21)22/h3,5-6,10-11H,1-2,4,7H2,(H3,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIIQBYZGJSODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indicaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2181-75-1
Record name Indicaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160 - 162 °C
Record name Indicaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Extraction from Natural Sources

Source Materials

Indicaxanthin is predominantly extracted from the pulp of Opuntia ficus-indica (prickly pear cactus) fruits, especially varieties such as Colorada (yellow-orange pulp) and Morada (purple pulp), as well as from Rivina humilis and Myrtillocactus geometrizans berries.

Extraction Procedure

  • Solvent Extraction: The most common method involves aqueous or hydroalcoholic extraction of this compound from fresh or frozen cactus pear pulp. The betalains, including this compound, are water-soluble and nitrogen-containing pigments, making aqueous solvents effective.
  • pH Considerations: Extraction is typically performed at mildly acidic to neutral pH (around 6.0–7.4) to maintain pigment stability and maximize yield.
  • Temperature: Extraction is conducted at low temperatures to prevent thermal degradation of this compound.
  • Purification: Post-extraction, purification involves filtration and sometimes chromatographic techniques to isolate this compound from other betalains and phenolic compounds.

Yield and Stability

This compound extracted from Opuntia ficus-indica shows high bioaccessibility (up to ~83% when encapsulated, and ~58–70% in raw extracts), although it is sensitive to environmental factors such as pH, oxygen, temperature, and light, which can degrade the pigment during processing and storage.

Synthetic Methodologies

The synthetic preparation of this compound has been reported since the early 1970s. These methods aim to replicate the natural conjugation of betalamic acid with proline or other amino acids to form betaxanthins.

Chemical Synthesis

  • Starting Materials: Betalamic acid and proline are the primary reactants.
  • Reaction Conditions: The condensation reaction is carried out in aqueous solution under controlled pH and temperature to favor the formation of this compound.
  • Purification: The synthetic product is purified by chromatographic methods to isolate pure this compound.

Advantages and Limitations

  • Synthetic methods allow for the production of this compound in solution without the need for plant material.
  • However, these methods are less common due to the complexity of the synthesis and the availability of natural sources.
  • Synthetic this compound exhibits similar antioxidant properties to the natural pigment.

Encapsulation Techniques for Enhanced Stability and Bioavailability

This compound is prone to degradation during storage and gastrointestinal digestion. To overcome these challenges, encapsulation methods have been developed to improve its stability and bioaccessibility.

Double Emulsion (W1/O/W2) Systems

  • Description: Double emulsions consist of a primary water phase (W1) containing this compound extract, dispersed in an oil phase (O), which is then dispersed in a secondary water phase (W2).
  • Surfactants: Tween 20 (a non-ionic surfactant) and sodium caseinate (a protein emulsifier) are commonly used to stabilize the emulsions.
  • Encapsulation Efficiency: High encapsulation efficiencies of up to 97.3% have been reported for this compound in these systems.
  • Particle Size and Stability: Particle sizes range from 236 nm to 3373 nm, with zeta potentials up to |46.2| mV, indicating good physical stability.
  • Bioaccessibility: Encapsulated this compound shows significantly improved bioaccessibility (up to 82.8%) compared to non-encapsulated extracts, enhancing its potential as a functional ingredient.

Physicochemical Properties Relevant to Preparation

This compound is amphipathic, possessing both polar and non-polar surface areas, which influences its interaction with lipid membranes and emulsifiers during preparation.

Property Value/Description Reference
Molecular Charge Bis-anion at physiological pH
Non-polar Surface Area >50% of total molecular surface area
Partition Coefficient (LogP) Moderate amphipathic character
Binding to Lipid Membranes Binds at interface of phospholipid bilayers
Stability Factors Sensitive to pH, oxygen, temperature, light

These properties are critical for optimizing extraction solvents, synthetic reaction conditions, and encapsulation formulations.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations References
Natural Extraction Aqueous/hydroalcoholic extraction from cactus pear pulp Simple, uses renewable natural source Sensitive to degradation, variable yield
Chemical Synthesis Condensation of betalamic acid with proline Controlled purity, no plant dependency Complex synthesis, less common
Encapsulation (Double Emulsions) W1/O/W2 emulsions using Tween 20 or sodium caseinate Enhances stability and bioaccessibility Requires formulation expertise

Research Findings on this compound Preparation

  • Extraction methods have been refined to maximize yield and preserve antioxidant activity, with recent studies emphasizing mild conditions and rapid processing to reduce pigment loss.
  • Synthetic this compound mimics natural pigment properties, supporting its use in research where natural extraction is impractical.
  • Encapsulation by double emulsions significantly improves the physical stability and gastrointestinal bioaccessibility of this compound, making it a promising method for food and pharmaceutical applications.
  • The amphipathic nature of this compound facilitates its incorporation into lipid-based delivery systems, improving cellular uptake and bioactivity.

Chemical Reactions Analysis

Types of Reactions

Indicaxanthin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, acids, and bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Indicaxanthin is a bioavailable betalain pigment found in Opuntia ficus-indica fruit (prickly pear), with the capacity to cross the blood-brain barrier . Research indicates that this phytochemical has the ability to interfere with redox-dependent signaling pathways, resulting in anti-oxidative and anti-inflammatory effects in both in vivo and in vitro models . Studies suggest that this compound may serve as a nutraceutical due to its various observed effects .

Scientific Research Applications

**Neuroprotective Potential:**​

  • Dysmetabolism-related Neurodegeneration this compound extracted from Opuntia ficus-indica fruit may have protective effects against dysmetabolism-related neurodegeneration in in vivo models .
  • Neuronal Apoptosis Treatment with this compound has been shown to reduce neuronal apoptosis by downregulating proapoptotic genes and increasing the expression of antiapoptotic genes .
  • Neuroinflammation this compound can markedly decrease the expression of neuroinflammatory proteins and genes, inhibiting high-fat diet-induced neuronal oxidative stress by reducing reactive oxygen and nitrogen species, malondialdehyde, and nitric oxide levels .
  • Modulation of Neuronal Excitability Bioelectric activity of neurons in different brain areas was modulated after local injection of this compound .

**Antioxidant and Anti-inflammatory Effects:**​

  • Redox Homeostasis this compound can restore cell redox homeostasis in healthy cells subjected to stress, simulating oxidative stress-linked conditions .
  • Antiradical Activity this compound exhibits antiradical and antioxidant activity in solution and within cells under specific conditions .
  • Vascular Protection this compound can protect against vascular issues by reducing cytotoxicity and inhibiting the increase of ICAM-1, VCAM-1, and ELAM-1, and ABC-A1 decrease. These protective effects are redox-dependent and related to the pigment's efficacy in inhibiting NF-κB transcriptional activity .

**Metabolic Effects:**​

  • Glucose Dysmetabolism this compound treatment can positively impact glucose dysmetabolism and markedly improve insulin resistance .
  • Gut Microbiota Composition this compound treatment can improve microflora composition by increasing the abundance of healthy bacterial genera and reducing unhealthy bacteria .

**Antitumor and Antiproliferative Activities:**​

  • Inhibitory Effects this compound demonstrates anti-proliferative activity and can induce apoptosis in tumor cells .

Data Table of this compound Effects

EffectDescription
AntioxidantActs as an antioxidant in vitro and in vivo, neutralizing free radicals and reducing oxidative stress .
Anti-inflammatoryReduces inflammation by interfering with redox-dependent signal transduction pathways and inhibiting the expression of inflammatory proteins and genes .
NeuroprotectiveProtects against neuronal damage and apoptosis, potentially mitigating the effects of neurodegenerative diseases .
Metabolic RegulationAmeliorates glucose dysmetabolism, improves insulin resistance, and positively modulates gut microbiota composition .
Anti-proliferative/AntitumorExhibits anti-proliferative activity and induces apoptosis in tumor cells, suggesting potential in cancer therapy .
Vascular ProtectionProtects against vascular damage by reducing cytotoxicity and inhibiting the expression of adhesion molecules, thus preventing atherosclerosis .
BioavailabilityHigh bioavailability, allowing it to cross the blood-brain barrier and exert effects in the brain .
Modulation of cell pathwaysInteracts with membranes, modulates redox-regulated cellular pathways, and possibly binds to protein molecules. Data suggests modulation of pathways that control health and longevity .

Case Studies and Experimental Evidence

  • In Vitro Vascular Protection: In human umbilical vein cord cells (HUVEC), this compound inhibited oxLDL-induced cytotoxicity and modulated ICAM-1, VCAM-1, and ELAM-1 levels in a concentration-dependent manner .
  • In Vivo Neuroprotection: Studies in mice showed that this compound treatment reduced neuronal apoptosis and improved gut microbiota composition in those fed a high-fat diet .
  • Antioxidant Activity: this compound has shown reducing properties and antioxidant activity in solution and in cells, helping restore cell redox homeostasis under oxidative stress conditions .

Comparison with Similar Compounds

Anti-Inflammatory Effects

This compound inhibits NF-κB by targeting IKKβ (IC50 = 100 µM), interacting with key residues (Cys99, Asp103, Lys106) shared with synthetic inhibitors like MLN120B (IC50 = 60 nM) and BMS345521 (IC50 = 300 nM) . Unlike allosteric inhibitors, it preferentially binds the active conformation of IKKβ, suppressing pro-inflammatory cytokine release in endothelial cells and macrophages .

Metabolic Regulation

In high-fat-diet-fed mice, this compound (7 µM plasma concentration) reduces insulin resistance, hepatic steatosis, and adipose inflammation by modulating AMPK and PPARγ pathways, outperforming betanin in lipid metabolism regulation .

Anticancer Activity

This compound (200–250 µM) synergizes with cisplatin, enhancing apoptosis in HeLa cells by 40% through p53 activation and NF-κB inhibition. Betanin lacks comparable synergy .

Synergistic Interactions

This compound’s effects are potentiated by dietary components:

  • Vitamin C : Enhances its antispasmodic activity in intestinal smooth muscle by stabilizing the compound .
  • Cisplatin: Combined treatment increases caspase-3 activation in cervical cancer cells by 2-fold compared to monotherapy .

Biological Activity

Indicaxanthin is a bioactive compound primarily derived from the cactus pear (Opuntia ficus-indica), recognized for its significant antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings, data tables, and case studies.

This compound is a betalain pigment characterized by its amphiphilic nature, which facilitates its absorption in the gastrointestinal tract. Studies have shown that this compound can cross the blood-brain barrier (BBB) and accumulate in various brain regions, indicating its potential neuroprotective effects . The bioavailability of this compound has been measured in human volunteers, demonstrating that dietary intake from cactus pear fruit leads to significant plasma concentrations, which are crucial for its bioactivity .

Antioxidant and Anti-inflammatory Effects

This compound exhibits strong antioxidant properties, capable of scavenging free radicals and modulating oxidative stress. It has been shown to restore redox homeostasis in cells exposed to oxidative stress conditions. In vitro studies indicate that this compound can inhibit the expression of pro-inflammatory cytokines and reduce oxidative damage in various cell types .

Table 1: Antioxidant Activity of this compound

Study ReferenceModel UsedKey Findings
Human red blood cellsIndicated antioxidative protection against oxidative stress.
Melanoma A375 cellsInhibition of NF-κB signaling pathway.
Obese miceReduced neuronal apoptosis and inflammation.

Anticancer Properties

This compound has shown promise as an anticancer agent, particularly in melanoma and colon cancer models. Research indicates that it exerts antiproliferative effects by inducing apoptosis in cancer cells through multiple mechanisms, including the inhibition of NF-κB signaling . In animal studies, this compound reduced tumor progression and improved survival rates.

Case Study: Melanoma Treatment
In a study involving melanoma A375 cells, this compound treatment at a concentration of 100 µM significantly inhibited cell proliferation (IC50) and induced apoptosis via the downregulation of anti-apoptotic proteins .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against high-fat diet-induced neuronal damage. In an experimental model using mice, this compound administration resulted in decreased levels of reactive oxygen species (ROS) and improved gut microbiota composition, which is linked to better neurological health .

Table 2: Neuroprotective Effects of this compound

ParameterHigh-Fat Diet GroupHigh-Fat Diet + this compound Group
Neuronal ApoptosisIncreasedDecreased
Pro-inflammatory Gene ExpressionElevatedReduced
Gut Microbiota DiversityDecreasedIncreased

The biological activity of this compound is attributed to several mechanisms:

  • Redox Modulation : this compound integrates into cellular redox systems, enhancing antioxidant defenses.
  • Cell Signaling Pathway Regulation : It modulates key signaling pathways involved in inflammation and cell survival.
  • Neurotransmission Modulation : this compound influences neuronal excitability and has been shown to affect neurotransmitter release in brain tissues .

Q & A

Q. 1.1. What are the validated analytical methods for quantifying indicaxanthin in biological matrices?

The quantification of this compound requires ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) for specificity. A validated protocol involves dissolving samples in 60% aqueous MeCN, filtering, and injecting into a UHPLC system equipped with a reverse-phase C18 column (50×2.1 mm, 1.7 μm) at 40°C. Elution uses MeCN (0.1% formic acid) and H2O (0.1% formic acid) at 0.4 μl/min, with detection via positive selected reaction monitoring (SRM) targeting transitions 309→217 Da (23 eV) and 309→263 Da (17 eV) . This method ensures high sensitivity for trace-level detection in plasma, brain, or cellular lysates.

Q. 1.2. How is this compound extracted and purified from natural sources?

this compound is primarily extracted from Opuntia ficus-indica fruit using methanol/water mixtures, followed by purification via solid-phase extraction (SPE) or preparative HPLC. Despite synthetic routes being explored, natural extraction remains optimal due to higher yields and reduced stereochemical complications. Critical parameters include pH control (<3 to stabilize betalains) and temperature (<40°C to prevent degradation) .

Q. 1.3. What evidence supports this compound’s blood-brain barrier (BBB) permeability?

In vivo studies in rats demonstrate that orally administered this compound (2 μmol/kg) crosses the BBB, peaking in brain tissue at 2.5 hours (20±2.4 ng/brain). Pharmacokinetic analysis reveals a half-life of ~1.15 hours in plasma, with brain accumulation correlating to dietary intake levels. Electrophysiological assays confirm neuroactivity, with this compound modulating hippocampal neuron firing rates at 0.085–0.34 ng/neuron .

Advanced Research Questions

Q. 2.1. How does this compound modulate NF-κB signaling in inflammatory and cancer models?

this compound inhibits NF-κB by targeting the IKKβ kinase. Computational modeling (induced-fit docking, molecular dynamics) shows preferential binding to the active IKKβ conformation (ΔG = −22.2 kcal/mol vs. −20.7 kcal/mol for inactive), stabilizing the kinase domain and preventing IκBα phosphorylation. In melanoma A375 cells, this inhibition reduces pro-inflammatory cytokines (TNF-α, IL-1β) and chemokines (CCL-2) by >70%, paralleled by in vivo tumor suppression .

Q. 2.2. What redox-dependent mechanisms underpin this compound’s anti-inflammatory effects in endothelial cells?

At 5–20 μM (nutritionally achievable concentrations), this compound scavenges reactive oxygen and nitrogen species (RONS) in human umbilical vein endothelial cells (HUVECs), suppressing oxLDL-induced ICAM-1/VCAM-1 overexpression by 15–50%. Mechanistically, it blocks NF-κB nuclear translocation via redox-sensitive pathways, confirmed by siRNA knockdown of Nrf2, which abolishes its protective effects .

Q. 2.3. How do conflicting data on this compound’s anti-cancer efficacy inform experimental design?

While this compound induces apoptosis in A375 melanoma cells (IC₅₀ = 25 μM), synergistic effects with cisplatin in HeLa cells (Combination Index = 0.3) suggest context-dependent mechanisms. Researchers must differentiate cell-type-specific redox microenvironments and validate targets (e.g., NF-κB vs. p53) using dual-luciferase reporters or CRISPR-Cas9 knockout models .

Q. 2.4. What in silico approaches predict this compound’s physicochemical and pharmacokinetic properties?

Quantum mechanical DFT calculations and Marvin/Epik software predict pKa values (C10: 2.82–3.43; C7: 4.16–5.18) critical for membrane partitioning. Molecular dynamics simulations in DPPC bilayers indicate this compound localizes in the "palisade domain," with binding constants (K = 1.2×10³ M⁻¹) unaffected by lipid phase transitions, explaining its membrane stabilization .

Q. 2.5. How does this compound affect neuronal excitability and glutamate signaling?

Microiontophoretic application of this compound (0.34 ng/neuron) reduces hippocampal neuron discharge rates by 40–60% via NMDA receptor modulation. In silico docking reveals binding to the GluN1 subunit’s glycine-binding site (ΔG = −9.8 kcal/mol), antagonizing glutamate-induced excitotoxicity. Regional brain distribution studies show preferential accumulation in the hippocampus and cortex .

Methodological Considerations

Q. 3.1. How to design pharmacokinetic studies for this compound?

Use LC-MS/MS for plasma/brain quantification with deuterated internal standards. Key parameters: bioavailability (~76% urinary recovery), Tₘₐₓ (3 hours), and tissue-specific half-lives (e.g., 2.36 hours in plasma vs. 4 hours in brain). Dose-response studies should align with dietary intake (e.g., 2 μmol/kg in rodents ≈ 7 μM in humans) .

Q. 3.2. What in vivo models validate this compound’s anti-inflammatory potential?

The λ-carrageenin-induced rat pleurisy model is optimal. Pretreatment with this compound (0.5–2 μmol/kg) reduces exudate volume (70%), leukocyte infiltration (95%), and cytokines (TNF-α: 71%; PGE₂: 91%) within 24 hours. NF-κB luciferase reporter mice can further dissect pathway inhibition .

Q. 3.3. How to address contradictions in antioxidant vs. pro-oxidant effects?

Dose-dependent biphasic effects occur: At <10 μM, this compound acts as a ROS scavenger (k = 1.5×10⁴ M⁻¹s⁻¹ for •OH); at >50 μM, it generates semiquinone radicals under oxidative stress. Use redox-sensitive dyes (e.g., DCFH-DA) and EPR spectroscopy to map ROS dynamics in target tissues .

Data Interpretation and Reporting

Q. 4.1. How to reconcile discrepancies in this compound’s bioavailability across studies?

Variability arises from matrix effects (fruit vs. synthetic) and interspecies differences. Standardize extraction protocols (e.g., 60% MeCN) and use stable isotope tracers in cross-species pharmacokinetic studies .

Q. 4.2. What statistical approaches are optimal for combinatory therapy analyses?

Apply Chou-Talalay’s Combination Index (CI) method for synergy quantification. For example, this compound + cisplatin in HeLa cells yields CI = 0.3 (synergism), requiring ANOVA with post-hoc Tukey tests to validate dose-response interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Indicaxanthin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.